![molecular formula C15H9N3O2 B14709352 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid CAS No. 14047-03-1](/img/structure/B14709352.png)
6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring, making it a planar molecule capable of intercalating with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid typically involves the condensation of isatin or its derivatives with o-phenylenediamine. This reaction is often carried out in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . Microwave irradiation can also be used to accelerate the reaction, reducing the reaction time to a few minutes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be applied on a larger scale with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Dimethyl sulfate is used for alkylation reactions.
Major Products: The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities .
Scientific Research Applications
6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly useful in anticancer and antiviral therapies, where the inhibition of DNA replication is crucial .
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar planar structure and DNA intercalating properties.
Quinoxaline: A simpler analog that forms the core structure of 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid.
Indole: Another core structure that, when fused with quinoxaline, forms the indoloquinoxaline family.
Uniqueness: this compound is unique due to its specific fusion of indole and quinoxaline rings, which imparts distinct biological activities and chemical reactivity. Its ability to intercalate with DNA and disrupt vital cellular processes sets it apart from other similar compounds .
Properties
CAS No. |
14047-03-1 |
|---|---|
Molecular Formula |
C15H9N3O2 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
6H-indolo[3,2-b]quinoxaline-3-carboxylic acid |
InChI |
InChI=1S/C15H9N3O2/c19-15(20)8-5-6-11-12(7-8)18-14-13(16-11)9-3-1-2-4-10(9)17-14/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
GYAAHYLGFGPGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


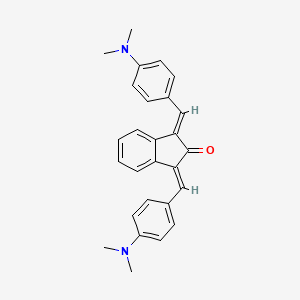

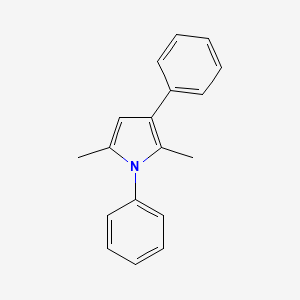
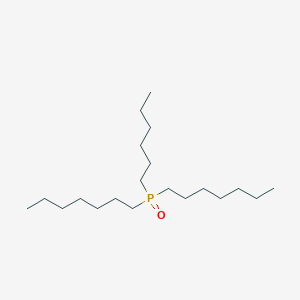

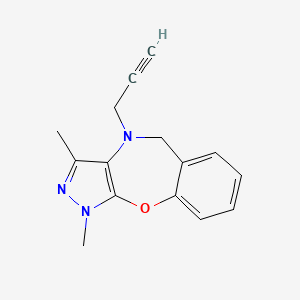
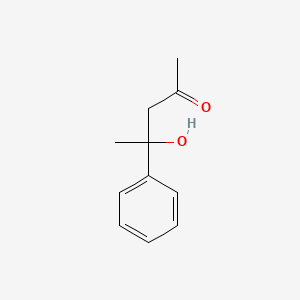
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)


![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
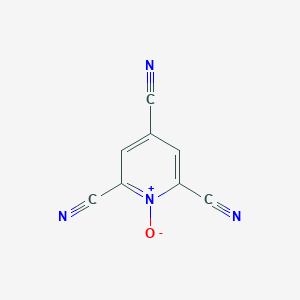

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
